4-Amino-1-naphthol

Vue d'ensemble

Description

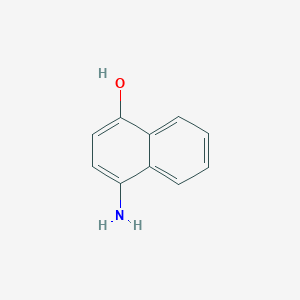

4-Amino-1-naphthol (CAS: 2834-90-4) is a bicyclic aromatic compound with a hydroxyl group at position 1 and an amino group at position 4 of the naphthalene ring. It has a molecular formula of C₁₀H₉NO, molecular weight of 159.18 g/mol, and a density of 1.281 g/cm³ . Key applications include:

- Electron shuttle (ES) in microbial fuel cells (MFCs): It facilitates electron transfer during dye degradation, enhancing power generation and decolorization efficiency .

- Synthetic precursor: Used in sulfonamide-based pharmaceuticals (e.g., STAT3 inhibitors) and affinity ligands for antibody purification .

Its redox activity is attributed to the small HOMO-LUMO energy gap (compared to benzoquinones), enabling efficient electron mediation .

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Amino-1-naphthol has been utilized in the synthesis of various pharmaceutical compounds due to its reactive amino and hydroxyl functional groups.

- Synthesis of Drug Derivatives : It serves as a precursor for synthesizing derivatives such as 2-sulfo-4-amino-1-naphthol, which has potential therapeutic applications against neoplastic diseases . Additionally, it is used in the preparation of 4-aminoalkyl-1-naphthol derivatives that exhibit biological activity .

- Immunoglobulin G Binding : A notable application involves creating a bifunctional ligand for the selective affinity purification of human immunoglobulin G (IgG). The ligand incorporates this compound into a triazine scaffold, enhancing the specificity and efficiency of IgG separation from complex biological mixtures .

Dye Manufacturing

This compound is extensively used in the dye industry due to its ability to form stable colored compounds.

- Hair Dyes : It is employed as an oxidizing agent in hair dye formulations, contributing to the development of vibrant colors while maintaining safety standards. Regulatory assessments have indicated that it can be safely used at concentrations up to 2% .

- Textile Dyes : The compound is also involved in synthesizing various textile dyes, providing deep shades and excellent fastness properties. Its derivatives are often used to create azo dyes, which are widely applied in fabric dyeing processes.

Analytical Chemistry

In analytical chemistry, this compound is utilized for its reactive properties in various detection methods.

- Chromatographic Applications : The compound has been immobilized on chromatographic supports for use as an affinity adsorbent. This application enhances the separation and analysis of biomolecules, particularly proteins .

- Spectroscopic Studies : Research has demonstrated that this compound can participate in photochemical reactions under laser desorption/ionization conditions, leading to the formation of distinct ionic species. This property is useful for mass spectrometry applications, allowing for the detailed analysis of complex mixtures .

Data Summary Table

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of drug derivatives | Therapeutic potential against diseases |

| Immunoglobulin G binding ligands | Enhanced specificity in protein purification | |

| Dye Manufacturing | Hair and textile dyes | Vibrant colors with excellent fastness |

| Analytical Chemistry | Chromatographic support | Improved biomolecule separation |

| Spectroscopic studies | Detailed analysis of complex mixtures |

Case Studies

-

Case Study 1: Hair Dye Formulation

A study evaluated the safety and efficacy of hair dyes containing this compound. Results indicated that formulations were well-tolerated by users with minimal adverse reactions when used at recommended concentrations . -

Case Study 2: Immunoglobulin G Purification

Research involving the use of a triazine scaffold incorporating this compound demonstrated a significant increase in yield during IgG purification processes compared to traditional methods, highlighting its utility in biotechnological applications .

Mécanisme D'action

The mechanism of action of 4-Amino-1-naphthol involves its interaction with various molecular targets and pathways. For instance, in affinity chromatography, it binds selectively to specific proteins, facilitating their purification . The compound’s reactivity is largely influenced by the presence of the amino and hydroxyl groups, which participate in various chemical reactions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

1-Amino-2-Naphthol

- Structure: Amino group at position 1, hydroxyl at position 2.

- Applications: Electron shuttle: Demonstrates comparable ES efficiency to 4-amino-1-naphthol in MFCs but with distinct redox potentials due to positional isomerism . Dye intermediate: Used in azo dye degradation pathways .

- Key Difference: Lower thermal stability compared to this compound, limiting its use in high-temperature industrial processes .

2-Aminophenol

- Structure: Monocyclic aromatic compound with amino and hydroxyl groups at adjacent positions.

- Applications :

- Key Difference: Limited industrial scalability in energy applications due to rapid oxidative degradation .

4-Amino-1-Naphthalenesulfonic Acid

- Structure: Sulfonic acid group at position 4, amino at position 1.

- Applications: Textile dye synthesis: Provides water solubility for dyes, unlike hydrophobic this compound . Biochemical assays: Used as a stabilizer in redox-sensitive assays .

- Key Difference : Sulfonic acid group enhances solubility but reduces membrane permeability in MFCs .

Data Tables

Table 1: Physicochemical Properties

Table 2: Performance in MFCs

| Compound | Decolorization Efficiency (%) | Power Density (mW/m²) | Stability in Acidic Conditions |

|---|---|---|---|

| This compound | 92.5 | 480 | High |

| 1-Amino-2-naphthol | 88.3 | 450 | Moderate |

| 2-Aminophenol | 65.4 | 210 | Low |

Research Findings

- Electron Shuttling Efficiency: this compound outperforms monocyclic analogs (e.g., 2-aminophenol) due to extended π-conjugation in the naphthalene system, which lowers the HOMO-LUMO gap and enhances electron transfer .

- Synthetic Utility: Its amino and hydroxyl groups enable versatile functionalization. For example, sulfonamide derivatives exhibit high binding affinity for immunoglobulin G (IgG) in affinity chromatography .

- Natural Source Implications: Discovery in D.

Activité Biologique

4-Amino-1-naphthol (4-A1N) is an organic compound with significant biological activity, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological properties, including its anti-tumor, anti-inflammatory, and antimicrobial activities, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is a derivative of naphthol, characterized by the presence of an amino group at the 4-position of the naphthalene ring. This structural feature is crucial for its biological activity, as it influences interactions with various biological targets.

1. Anti-Tumor Activity

Recent studies have demonstrated that 4-A1N and its derivatives exhibit potent anti-tumor properties. Research involving the synthesis of 81 analogs based on the this compound skeleton revealed significant anti-tumor cell proliferation activity. The mechanism appears to involve the inhibition of specific protein kinases, notably Abl and Akt1, which are critical in cancer cell signaling pathways.

Key Findings:

- Inhibition Mechanism: The synthesized compounds showed a high degree of consistency in inhibiting enzyme activity related to tumor proliferation and angiogenesis. Notably, the anti-angiogenic activity was not linked to VEGF/VEGFR pathways but instead involved direct inhibition of Abl and Akt1 kinases .

- Structure-Activity Relationship (SAR): Modifications to the naphthalene ring, such as introducing methoxy groups, enhanced hydrophobicity and binding affinity to kinase active sites, leading to increased anti-tumor efficacy .

2. Anti-Inflammatory Activity

The compound also exhibits significant anti-inflammatory properties. Studies have shown that derivatives of 4-A1N can inhibit pro-inflammatory cytokine production, which is crucial in managing inflammatory diseases.

Research Example:

- A study highlighted that specific 1,4-naphthoquinone derivatives demonstrated superior inhibitory effects on the P2X7 receptor compared to known blockers, suggesting potential applications in treating inflammatory conditions .

3. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. The compound's redox-active nature allows it to generate reactive oxygen species (ROS), contributing to its antimicrobial effects.

Research Insights:

- The antimicrobial efficacy of naphthoquinone derivatives has been well-documented, with mechanisms involving oxidative stress induction in microbial cells . This property positions 4-A1N as a candidate for developing new antimicrobial agents amidst rising antibiotic resistance.

Case Study 1: Antitumor Efficacy

A recent investigation synthesized several analogs of 4-A1N and assessed their effects on cancer cell lines. The study reported that compounds with specific structural modifications exhibited IC50 values as low as 0.13 µM against Abl kinase, indicating strong potential as dual-target inhibitors with favorable water solubility .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of naphthoquinone derivatives derived from 4-A1N. These compounds were found to significantly reduce interleukin-1β production in THP-1 cells, demonstrating their potential in treating inflammatory diseases such as rheumatoid arthritis .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-amino-1-naphthol, and how can experimental parameters influence yield?

- Methodological Answer : this compound can be synthesized via hydrogenolysis of azo intermediates. For example, coupling 1-naphthol with benzenediazonium chloride forms an azo compound, which is reduced using sodium dithionite (Na₂S₂O₄) under controlled pH (6–7) to yield this compound . Yield optimization requires precise stoichiometric ratios of reagents and inert atmospheric conditions to prevent oxidation of the product .

Q. How can researchers confirm the purity and identity of this compound post-synthesis?

- Methodological Answer : Thin-layer chromatography (TLC) with chloroform:methanol (3:1) as the mobile phase is effective for purity assessment. The value of this compound (0.16–0.22) distinguishes it from precursors like -aminophenol () . Melting point analysis (94–96°C) further confirms identity, as deviations indicate impurities .

Q. What are the key stability challenges associated with this compound during storage and handling?

- Methodological Answer : The compound oxidizes readily to 1,4-naphthoquinone under ambient conditions. Storage in amber vials under nitrogen at –20°C is recommended. Antioxidants like ascorbic acid (1% w/v) can stabilize aqueous solutions for short-term use .

Q. What safety protocols are critical for handling this compound hydrochloride?

- Methodological Answer : The hydrochloride form (CAS 5959-56-8) is a suspected carcinogen with neoplastigenic data in murine models. Use N95 masks, gloves, and fume hoods to avoid inhalation or dermal exposure. Decomposition releases toxic HCl and NO fumes, necessitating proper ventilation .

Advanced Research Questions

Q. How can this compound derivatives be functionalized for targeted applications in affinity chromatography?

- Methodological Answer : The amine and hydroxyl groups enable covalent coupling to triazine scaffolds. For instance, 2-(3-aminophenol)-6-(this compound)-4-chloro--triazine derivatives can be immobilized on agarose beads to create IgG-binding ligands. Reaction efficiency depends on pH (8.5–9.0) and temperature (4°C) to preserve ligand activity .

Q. What role does this compound play in redox-active assays, and how can aggregation artifacts be mitigated?

- Methodological Answer : As a positive control in horseradish peroxidase (HRP)-phenol red assays, it exhibits redox activity at 10 µM. However, aggregation artifacts (e.g., false positives) can occur. Use surfactants like Tween-20 (0.01% v/v) and validate results with orthogonal assays (e.g., β-lactamase-nitrocefin) to exclude nonspecific effects .

Q. How is this compound utilized in electrochemical biosensors for microbial detection?

- Methodological Answer : In Aspergillus niger biosensors, intracellular NAD(P)H-oxidizing enzymes convert 4-nitro-1-naphthol to electroactive this compound. The permeable fungal membrane allows redox cycling in tris buffer (pH 7.5), amplifying electrochemical signals. Calibration requires optimizing substrate concentration (50–200 µM) and incubation time (10–30 min) .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in UV-Vis spectra (e.g., λ shifts) may arise from solvent polarity or tautomerism. Use polar aprotic solvents (e.g., DMSO) to stabilize enol forms and validate with -NMR (e.g., aromatic proton shifts at δ 6.8–7.5 ppm) .

Q. Key Considerations for Experimental Design

- Controlled Oxidation : Use chelating agents (e.g., EDTA) to suppress metal-catalyzed oxidation during synthesis .

- Chromatographic Validation : Pair TLC with HPLC (C18 column, 0.1% TFA in acetonitrile/water) for high-resolution purity checks .

- Electrochemical Assays : Optimize scan rates (10–100 mV/s) to distinguish Faradaic currents from capacitive noise in biosensor applications .

Propriétés

IUPAC Name |

4-aminonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJQKDJOYSQVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182580 | |

| Record name | 4-Amino-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2834-90-4 | |

| Record name | 4-Amino-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-naphthalen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-4-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02W29959D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.